molecular formula C8H12O2 B1654662 Methyl Cyclohex-2-ene-1-carboxylate CAS No. 25662-37-7

Methyl Cyclohex-2-ene-1-carboxylate

Cat. No. B1654662
CAS RN: 25662-37-7
M. Wt: 140.18 g/mol
InChI Key: LKVHTVRTQUBZDN-UHFFFAOYSA-N
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Description

“Methyl Cyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “Methyl Cyclohex-2-ene-1-carboxylate” has been studied in the context of kinetic resolution. A bacterial carboxylesterase (CarEst3) was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM .


Molecular Structure Analysis

The molecular structure of “Methyl Cyclohex-2-ene-1-carboxylate” can be represented by the InChI code: 1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl Cyclohex-2-ene-1-carboxylate” is a liquid at room temperature with a density of 1.028 g/mL at 20 °C .

Scientific Research Applications

Application 1: Enantioselective Synthesis

  • Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the important anticoagulant Edoxaban .
  • Methods of Application or Experimental Procedures : The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design. A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
  • Results or Outcomes : The enantiomeric excess improved from 32.3% (the wild type) to 70.9%. The reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Application 2: Diastereoselective Synthesis

  • Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols and methyl -7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo [b,d]furan-4a-carboxylate .

Application 3: Reagent or Intermediate

  • Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used as a reagent or intermediate to derive other organic compounds .

Application 4: Polymer Formation

  • Summary of the Application : Methylcyclohexenes, including Methyl Cyclohex-2-ene-1-carboxylate, are cyclic olefins. Cyclic olefins can come together to form polymers .
  • Results or Outcomes : These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

Application 5: Reagent or Intermediate

  • Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used as a reagent or intermediate to derive other organic compounds .

Application 6: Polymer Formation

  • Summary of the Application : Methylcyclohexenes, including Methyl Cyclohex-2-ene-1-carboxylate, are cyclic olefins. Cyclic olefins can come together to form polymers .
  • Results or Outcomes : These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

Safety And Hazards

“Methyl Cyclohex-2-ene-1-carboxylate” is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for “Methyl Cyclohex-2-ene-1-carboxylate” could involve further exploration of its synthesis and potential applications. For instance, the use of bacterial carboxylesterase (CarEst3) for its synthesis presents an interesting avenue for future research .

properties

IUPAC Name

methyl cyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVHTVRTQUBZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451592
Record name Methyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Cyclohex-2-ene-1-carboxylate

CAS RN

25662-37-7
Record name Methyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
U Groenhagen, AL Leandrini De Oliveira… - …, 2016 - Wiley Online Library
… The actinomycete Salinispora tropica produces cyclohexenyl compounds not previously known in nature, such as methyl cyclohex-2-ene-1-carboxylate (9), methyl 2-(cyclohex-2-en-1-yl)…
W Jia, C Di, R Zhang, L Shi - Food Research International, 2022 - Elsevier
… Methyl cyclohex-2-ene-1-carboxylate 25662–37-7 C 8 H 12 O 2 141.09100 C 5 H 10 O 2 102.06753 C 5 H 8 O 84.09335 5.1 3.17 3.22 1.10E-08 …
Number of citations: 6 www.sciencedirect.com
KC Cartwright, E Joseph, CG Comadoll… - … –A European Journal, 2020 - Wiley Online Library
… Methyl cyclohex-1-ene-1-carboxylate & methyl cyclohex-2-ene-1-carboxylate (4 o): Isolated a mix of regioisomers (63:37) as a colorless oil. H NMR (500 MHz, CDCl 3 ): δ=[6.99–6.96 (m…
CY Yick, TK Tsang, HNC Wong - Tetrahedron, 2003 - Elsevier
Furan-containing compounds occur abundantly in nature. Among them, the sesquiterpenoid furanoeudesmanes are particularly interesting due to their allergenic, plant-growth inhibiting…
Number of citations: 17 www.sciencedirect.com
W Jia, C Di, R Zhang, L Shi - Food Chemistry, 2022 - Elsevier
Honey aroma is one of the most significant factors of Feng-flavor Baijiu, which is also an essential element to attract consumers. However, the evaluation and chemical basis of honey …
Number of citations: 8 www.sciencedirect.com
SG Davies, GH Whitham - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… Methyl cyclohex-2-ene- 1-carboxylate (950 mg, 6.8 mmol), anhydrous sodium acetate (1 g), chloroform (25 ml), and peroxyacetic acid (20% ; 5 ml, 2 equiv.) were stirred together at 20 "…
Number of citations: 4 pubs.rsc.org

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